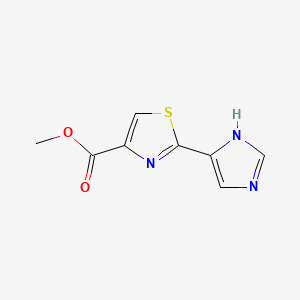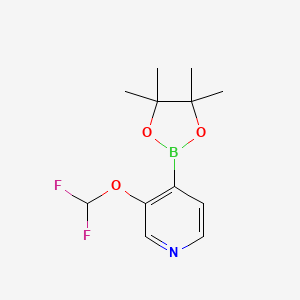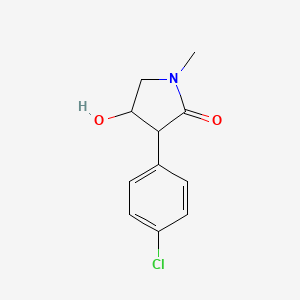![molecular formula C14H9F3N2 B13662192 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a phenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One notable method is the photosensitizer-free visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization via radical reactions is also possible.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.
Radical Initiators: Employed in radical reactions for functionalization.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives, while radical reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as an antituberculosis agent. The compound’s unique structure allows it to interact with biological targets effectively.
Material Science: The compound’s fluorescent properties make it suitable for use in optoelectronic devices.
Chemical Biology: It serves as a valuable scaffold for the development of bioactive molecules and probes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, demonstrating its effects in increasing GLP-1 secretion and enhancing glucose responsiveness . The compound’s trifluoromethyl group plays a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine Derivatives: These include various analogues with different substituents at the 2- and 6-positions.
Imidazo[1,2-a]pyrazine Compounds: These compounds share a similar core structure but differ in the nitrogen atom’s position within the ring.
Uniqueness: 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H9F3N2 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
JRNFAEHFFKHQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
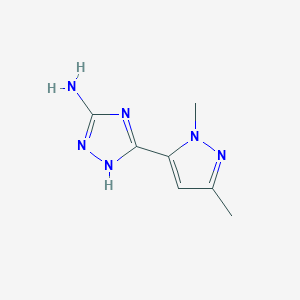
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
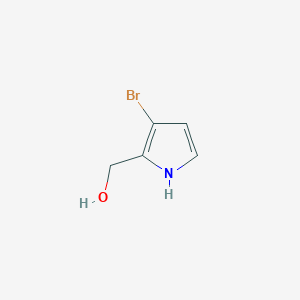

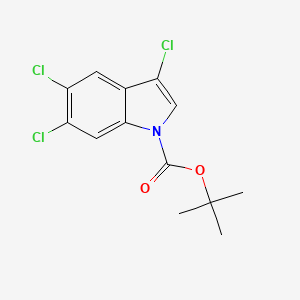
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)

